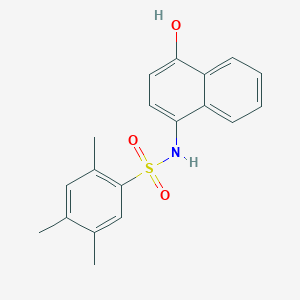![molecular formula C26H27NO6S B280998 Ethyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B280998.png)
Ethyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate, also known as EAPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EAPN is a naphthofuran derivative that has been synthesized using various methods and has been extensively studied for its mechanism of action and physiological effects.
Wirkmechanismus
The mechanism of action of Ethyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate involves its ability to inhibit the activity of specific enzymes, including carbonic anhydrase and acetylcholinesterase. Ethyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate has been shown to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a crucial role in the regulation of acid-base balance in the body. Ethyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate has also been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that plays a crucial role in the regulation of neurotransmitter activity in the brain.
Biochemical and Physiological Effects:
Ethyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate has been shown to have various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells, its ability to regulate acid-base balance in the body, and its ability to regulate neurotransmitter activity in the brain. Ethyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate has several advantages and limitations for lab experiments. One of the advantages of Ethyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate is its ability to inhibit the activity of specific enzymes, which makes it a useful tool for investigating enzyme activity. However, one of the limitations of Ethyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Ethyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate, including its potential as a drug delivery system, its potential as an anticancer and antitumor agent, and its potential for the treatment of neurological disorders. Further research is needed to investigate the safety and efficacy of Ethyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate in these applications. Additionally, the development of new synthesis methods for Ethyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate could lead to the discovery of new compounds with improved properties.
Synthesemethoden
The synthesis of Ethyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate has been achieved using different methods, including the Suzuki-Miyaura coupling reaction, Buchwald-Hartwig amination, and the Pd-catalyzed coupling reaction. The most efficient method for the synthesis of Ethyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate involves the Suzuki-Miyaura coupling reaction, which involves the reaction of 5-bromo-2-propylnaphtho[1,2-b]furan-3-carboxylic acid with 4-ethoxyaniline and potassium carbonate in the presence of palladium catalyst and triphenylphosphine.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, Ethyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate has been investigated for its potential as an anticancer and antitumor agent due to its ability to inhibit the growth of cancer cells. In biochemistry, Ethyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate has been studied for its mechanism of action and its ability to inhibit the activity of specific enzymes. In pharmacology, Ethyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate has been investigated for its potential as a drug delivery system due to its ability to cross the blood-brain barrier.
Eigenschaften
Molekularformel |
C26H27NO6S |
|---|---|
Molekulargewicht |
481.6 g/mol |
IUPAC-Name |
ethyl 5-[(4-ethoxyphenyl)sulfonylamino]-2-propylbenzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C26H27NO6S/c1-4-9-23-24(26(28)32-6-3)21-16-22(19-10-7-8-11-20(19)25(21)33-23)27-34(29,30)18-14-12-17(13-15-18)31-5-2/h7-8,10-16,27H,4-6,9H2,1-3H3 |
InChI-Schlüssel |
GUIMKLRBGWNPPE-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)OCC)C(=O)OCC |
Kanonische SMILES |
CCCC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)OCC)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B280924.png)

![Ethyl 2-phenyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280931.png)
![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2-thiophenesulfonamide](/img/structure/B280932.png)
![N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxy-1-naphthyl]thiophene-2-sulfonamide](/img/structure/B280936.png)
![6-(1-piperidinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one](/img/structure/B280941.png)
![Methyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B280944.png)
![Ethyl 2-phenyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B280945.png)
![5-({[4-(Acetylamino)phenyl]amino}sulfonyl)-2-chlorobenzoic acid](/img/structure/B280946.png)
![4-methyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B280950.png)
![2-Methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylic acid](/img/structure/B280951.png)
![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-ethoxybenzenesulfonamide](/img/structure/B280952.png)

![Methyl 4-[(4-{[(4-fluorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B280954.png)